molecular formula C7H9NO2 B3057476 3-(Methoxymethoxy)pyridine CAS No. 81245-25-2

3-(Methoxymethoxy)pyridine

Cat. No. B3057476
CAS RN: 81245-25-2
M. Wt: 139.15 g/mol
InChI Key: UEHRAKHRJFMBOY-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)pyridine is a chemical compound with the CAS Number: 81245-25-2 . It has a molecular weight of 139.15 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Methoxymethoxy)pyridine is 1S/C7H9NO2/c1-9-6-10-7-3-2-4-8-5-7/h2-5H,6H2,1H3 . This indicates that the molecule is composed of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-(Methoxymethoxy)pyridine is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Oxidation Mechanisms

The study of substituted pyridines, including 3-methoxypyridine, has revealed insights into their oxidation mechanisms. In a study by Dell’Arciprete et al. (2007), the oxidation of pyridines mediated by sulphate radicals was explored. This research provides valuable information about the reactivity of pyridine derivatives and their potential use in various chemical processes (Dell’Arciprete et al., 2007).

Water Treatment

In the context of water treatment, pyridine derivatives like 3-(Methoxymethoxy)pyridine could be relevant. Li et al. (2017) investigated the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study contributes to understanding the removal of nitrogen heterocyclic compounds from water, suggesting potential applications for pyridine derivatives in environmental remediation (Li et al., 2017).

Molecular Structure Analysis

Understanding the molecular structure of pyridine derivatives is crucial for their application in scientific research. Gros et al. (2003) examined the lithiation pathway of 2-methoxypyridine, providing insights into the chemical behavior and structural properties of such compounds (Gros et al., 2003).

Fluorescent Sensing Applications

Pyridine derivatives have potential applications in the development of fluorescent sensors. Hagimori et al. (2011) developed a fluorescent probe based on a pyridine-pyridone skeleton for detecting zinc ions, demonstrating the utility of pyridine derivatives in sensor technology (Hagimori et al., 2011).

Catalytic Applications

The catalytic properties of pyridine derivatives are of significant interest. Tuba et al. (2003) explored the pyridine-modified cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, highlighting the role of pyridine derivatives in facilitating chemical reactions (Tuba et al., 2003).

Optical and Magnetic Properties

The optical and magnetic properties of pyridine derivatives are also of research interest. Alexandropoulos et al. (2011) reported on a family of lanthanide clusters involving 2-(hydroxymethyl)pyridine, showcasing the dual physical properties of such compounds, including photoluminescence and single-molecule magnetism behavior (Alexandropoulos et al., 2011).

Synthesis and Evaluation as Antitumor Agents

The synthesis and potential biological applications of pyridine derivatives are crucial. Rostom et al. (2009) synthesized a series of polymethoxylated fused pyridine ring systems, evaluating their antitumor activity, indicating the potential of pyridine derivatives in medicinal chemistry (Rostom et al., 2009).

Safety and Hazards

3-(Methoxymethoxy)pyridine is classified under the GHS07 hazard pictogram . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known that pyridine derivatives can interact with various biological targets, including enzymes and receptors . The specific targets and their roles would depend on the exact biochemical context and the organism in which the compound is active.

Mode of Action

It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, thereby modulating their activity . The exact interaction of 3-(Methoxymethoxy)pyridine with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various biochemical pathways, depending on their specific targets . The downstream effects of these pathways would depend on the specific targets and the biological context.

Result of Action

Depending on its specific targets and mode of action, it could potentially modulate various cellular processes .

Action Environment

The action, efficacy, and stability of 3-(Methoxymethoxy)pyridine could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .

properties

IUPAC Name

3-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-10-7-3-2-4-8-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHRAKHRJFMBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395965
Record name 3-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethoxy)pyridine

CAS RN

81245-25-2
Record name 3-(Methoxymethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81245-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 3-hydroxypyridine (7 g, 74 mmol) in THF (20.6 mL) and dimethylformamide (34.4 mL) and cool to −15° C. Add potassium tert-butoxide (8.3 g, 74 mmol) and stir at −15° C. for 30 min. Treat the mixture with chloromethylmethyl ether (5.81 mL, 77 mmol) dropwise over 40 min. After the addition is complete, stir the mixture at −15° C. for an additional hour. Remove the ice bath and allow the mixture to warm slowly to 15° C. Pour the mixture into saturated aqueous sodium chloride and stir vigorously for 10 min. Extract the resulting solution with three portions of ethyl acetate. Combine the organic extracts and wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate in vacuo. Use the resulting product without further purification. 1H NMR (400 MHz, CDCl3) δ 8.42 (d, J=3 Hz, 1H), 8.28 (d, J=5 Hz, 1H), 7.37-7.42 (m, 1H), 7.21-7.27 (m, 1H), 5.20 (s, 2H), 3.49 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20.6 mL
Type
solvent
Reaction Step One
Quantity
34.4 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
5.81 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pyridin-3-ol (25 g, 260 mmol) was added to a stirring mixture of NaH (11 g of a 60 wt % dispersion with mineral oil, 260 mmol) and DMF (350 mL) at 0° C. After 30 min, the reaction mixture was allowed to warm to RT, stirred for 90 min, and then chloromethoxymethane (20 mL, 260 mmol) was added. After 18 h, the reaction mixture was partitioned between ethyl acetate and saturated aqueous NaHCO3, the layers were separated, the organic layer was washed with saturated aqueous NaHCO3, brine, dried (Na2SO4), filtered, and the filtrate was concentrated. The residue was dissolved with CH2Cl2, the solution was filtered through a plug of silica gel (sequential elution; 9:1→1:1 hexane-ethyl acetate), and the second filtrate was concentrated to give 10 g (27%) of 3-(methoxymethoxy)pyridine as a clear yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 3-hydroxypyridine (50.0 g, 0.525 mol), tetrahydrofuran (107 mL) and N,N-dimethylformamide (285 mL), potassium t-butoxide (65 g, 0.579 mol) was added at −15° C. After 25 minutes, chloromethyl methyl ether (44.4 g, 0.552 mol) was slowly added at −15° C. The reaction temperature was elevated over 2 hours and the reaction mixture was concentrated. The resulting oil was poured into saturated aqueous sodium chloride and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50) to give 3-(methoxymethoxy)pyridine (54.7 g, 75%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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